molecular formula C23H19ClF3N3O B1411388 (E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone CAS No. 1311284-00-0

(E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone

Cat. No. B1411388
CAS RN: 1311284-00-0
M. Wt: 445.9 g/mol
InChI Key: OKZJNZFHTJRZGE-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone is a useful research compound. Its molecular formula is C23H19ClF3N3O and its molecular weight is 445.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalyst for Acylation Reactions

(E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone and related compounds find application in synthetic chemistry as catalysts. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride, a related compound, has been utilized as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions, highlighting its potential in facilitating bond-forming reactions in organic synthesis (Liu et al., 2014).

Metal Recognition and Fluorescence

Compounds structurally similar to (E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone have been developed as fluoroionophores for metal recognition. For example, derivatives based on diamine-salicylaldehyde have shown specificity in chelating Zn+2 ions and identifying them from various salts, which could be leveraged in designing selective fluorescent sensors for metal ions in biological and environmental samples (Hong et al., 2012).

Enantioselective Synthesis

The structural framework of (E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone aids in enantioselective synthesis, showcasing its utility in the production of chiral compounds. A study demonstrated the use of a chiral palladium template to achieve asymmetric hydroarsanation reactions, producing chiral pyridylarsanes, crucial for synthesizing compounds with specific optical activities (Liu et al., 2009).

Synthesis of Heterocyclic Systems

Another application lies in the synthesis of polyfunctional heterocyclic systems. Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate, a compound with a similar structural motif, serves as a versatile synthon for creating a wide array of heterocycles, including pyrroles, pyrimidines, and isoxazoles, demonstrating the role of such compounds in diversifying heterocyclic chemistry (Pizzioli et al., 1998).

Antibacterial Agents

Compounds related to (E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone have been synthesized and evaluated for their antimicrobial activities. For instance, a series of chalcones based on s-triazine nucleus were prepared and tested against various bacteria and fungi, indicating the potential of such compounds in developing new antibacterial agents (Solankee & Thakor, 2006).

properties

IUPAC Name

(E)-3-(4-chloroanilino)-1-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClF3N3O/c1-30(2)22-14-17(23(25,26)27)13-20(29-22)15-4-3-5-16(12-15)21(31)10-11-28-19-8-6-18(24)7-9-19/h3-14,28H,1-2H3/b11-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZJNZFHTJRZGE-ZHACJKMWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)C=CNC3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)C(=O)/C=C/NC3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
Reactant of Route 2
Reactant of Route 2
(E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
Reactant of Route 3
Reactant of Route 3
(E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
Reactant of Route 4
Reactant of Route 4
(E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
Reactant of Route 5
Reactant of Route 5
(E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
Reactant of Route 6
Reactant of Route 6
(E)-3-(4-Chloro-phenylamino)-1-[3-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.